![molecular formula C15H24N2O3S B2780143 N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361770-04-7](/img/structure/B2780143.png)
N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring compound that is found in all living cells. SAMe is a molecule that is involved in many biochemical processes in the body, including the synthesis of neurotransmitters, DNA, proteins, and phospholipids. SAMe has been the subject of numerous scientific studies due to its potential therapeutic benefits.
Mecanismo De Acción
SAMe is involved in many biochemical processes in the body, including the synthesis of neurotransmitters, DNA, proteins, and phospholipids. SAMe is also involved in the regulation of gene expression and the maintenance of cellular membranes. SAMe acts as a methyl donor, transferring a methyl group to various molecules in the body. This methylation process is essential for many cellular processes, including the regulation of gene expression.
Biochemical and Physiological Effects
SAMe has been shown to have a variety of biochemical and physiological effects. SAMe has been shown to increase levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are important for regulating mood. SAMe has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of osteoarthritis and other inflammatory conditions. SAMe has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SAMe has several advantages for use in lab experiments. SAMe is a naturally occurring compound that is found in all living cells, making it readily available for use in experiments. SAMe is also relatively stable and can be stored for long periods of time without degradation. However, SAMe can be expensive to produce and may not be readily available in large quantities.
Direcciones Futuras
There are several potential future directions for research on SAMe. One area of interest is the potential use of SAMe in the treatment of cognitive decline and Alzheimer's disease. SAMe has been shown to have neuroprotective effects and may be beneficial in preventing or slowing the progression of these conditions. Another area of interest is the potential use of SAMe in the treatment of liver disease. SAMe has been shown to have hepatoprotective effects and may be beneficial in the treatment of liver disease. Finally, there is potential for further research on the use of SAMe in the treatment of depression and other mood disorders. SAMe has been shown to have antidepressant effects and may be a useful adjunct to traditional antidepressant medications.
Conclusion
In conclusion, N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, or SAMe, is a naturally occurring compound that is involved in many biochemical processes in the body. SAMe has been the subject of numerous scientific studies due to its potential therapeutic benefits. SAMe has been studied for its potential use in the treatment of depression, osteoarthritis, liver disease, and fibromyalgia. SAMe has also been studied for its potential use in the prevention of cognitive decline and Alzheimer's disease. SAMe has several advantages for use in lab experiments, including its availability and stability. There are several potential future directions for research on SAMe, including its use in the treatment of cognitive decline, liver disease, and depression.
Métodos De Síntesis
SAMe can be synthesized in the body from the amino acid methionine and adenosine triphosphate (ATP). However, SAMe can also be synthesized in the laboratory using a variety of methods. One common method involves the reaction of methionine with ATP in the presence of the enzyme methionine adenosyltransferase.
Aplicaciones Científicas De Investigación
SAMe has been the subject of numerous scientific studies due to its potential therapeutic benefits. SAMe has been studied for its potential use in the treatment of depression, osteoarthritis, liver disease, and fibromyalgia. SAMe has also been studied for its potential use in the prevention of cognitive decline and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(1-methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-3-13(18)17-9-5-12(6-10-17)14(19)16-11-15(21(2)20)7-4-8-15/h3,12H,1,4-11H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSMKNKSQMNSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1(CCC1)CNC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acryloyl-N-((1-(methylsulfinyl)cyclobutyl)methyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

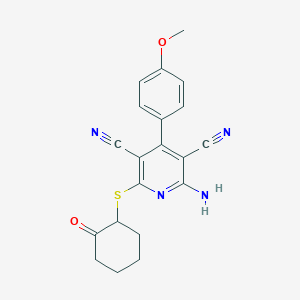
![N-methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride](/img/structure/B2780063.png)
![2,3-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2780064.png)
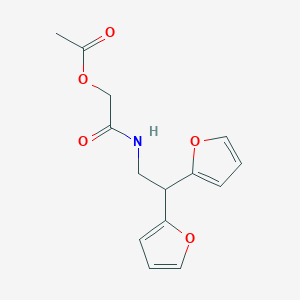
![4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2780068.png)
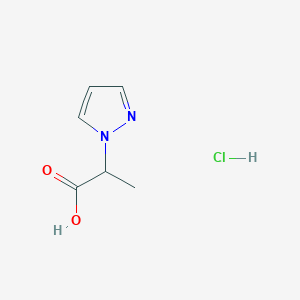
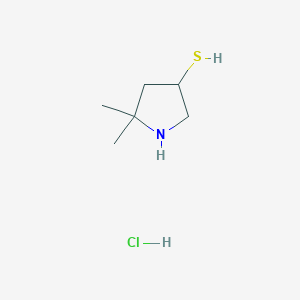
![1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2780072.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2780074.png)
![N-(2,6-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2780077.png)
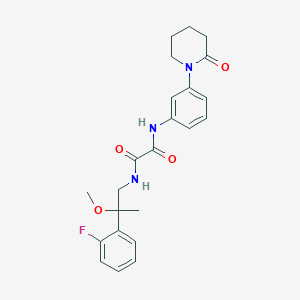
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2780079.png)
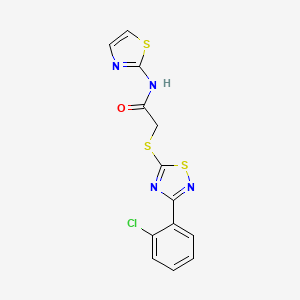
![2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B2780083.png)